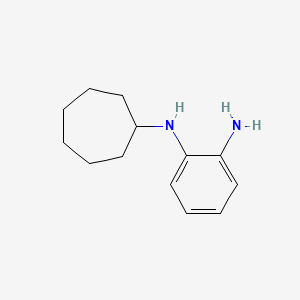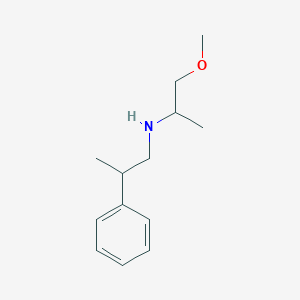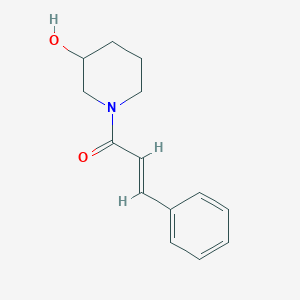
(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
説明
(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one, a cinnamamide derivative, shows promise in the field of anticonvulsant research. Studies reveal that certain cinnamamide derivatives, including this compound, exhibit beneficial properties for anticonvulsant activity. These properties are linked to the molecule's structural conformations and intermolecular interactions, aligning with a proposed pharmacophore model for anticonvulsants (Żesławska et al., 2017).
Antibacterial Activity
The compound has been examined for its antibacterial activity, particularly against Staphylococcus aureus. It demonstrates strong interactions with key proteins of the bacteria, suggesting its potential as an antibacterial agent. This activity is attributed to its structural features, especially the carbonyl group, which forms multiple bonds with the target protein (Deghady et al., 2021).
Neuroprotective Properties
This compound has also been evaluated for its neuroprotective properties. Studies show that it exhibits similarities in activity to valproic acid, a well-known antiepileptic drug, in various animal models. This suggests its potential application in treating nervous system disorders (Gunia-Krzyżak et al., 2017).
Antimicrobial Activity
Research into the antimicrobial activity of similar cinnamamide derivatives indicates that this compound could potentially be effective against a range of pathogens. This activity is enhanced by the presence of active substituents like halogens and hydroxyl groups (Patil & Zangade, 2022).
Chemical and Molecular Properties
Studies focusing on the chemical and molecular properties of similar compounds, using methods like density functional theory and molecular docking, provide insights into the reactivity and interaction potentials of this compound. These properties are crucial for understanding its potential applications in various fields of scientific research (Banaei et al., 2017).
特性
IUPAC Name |
(E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-7-4-10-15(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,8-9,13,16H,4,7,10-11H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCCIYBYMUSABV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of KM-608?
A2: The research confirms the chemical structure of KM-608 using spectroscopy and crystallography techniques []. While the specific spectroscopic data isn't provided in the abstract, the study confirms the compound exists in a single crystalline form as determined by thermal analysis []. Further structural investigations, including determination of the molecular formula and weight, would require access to the full research article or supplementary data.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462465.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride](/img/structure/B1462467.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)
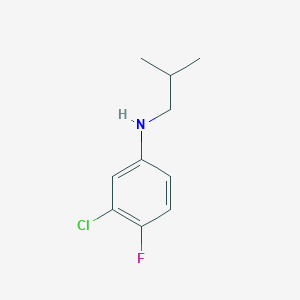
![3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1462472.png)


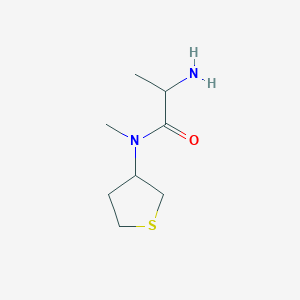
![Methyl 3-[(cyclopentylmethyl)amino]propanoate](/img/structure/B1462481.png)
![Methyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B1462482.png)

